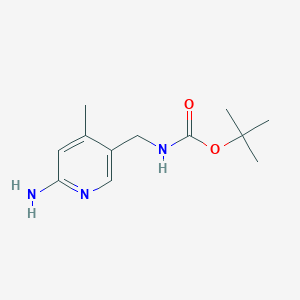

tert-Butyl ((6-amino-4-methylpyridin-3-yl)methyl)carbamate

Description

tert-Butyl ((6-amino-4-methylpyridin-3-yl)methyl)carbamate is a pyridine-derived carbamate compound characterized by a tert-butyl carbamate group attached to a methyl-substituted pyridine ring with an amino substituent at the 6-position. This structure confers unique chemical properties, including nucleophilicity at the amino group and steric protection from the tert-butyl moiety, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its molecular formula is C₁₂H₁₉N₃O₂, with a molecular weight of 237.30 g/mol. The compound is typically synthesized via Boc (tert-butoxycarbonyl) protection of amine precursors under controlled conditions, as exemplified in analogous synthetic pathways .

Properties

Molecular Formula |

C12H19N3O2 |

|---|---|

Molecular Weight |

237.30 g/mol |

IUPAC Name |

tert-butyl N-[(6-amino-4-methylpyridin-3-yl)methyl]carbamate |

InChI |

InChI=1S/C12H19N3O2/c1-8-5-10(13)14-6-9(8)7-15-11(16)17-12(2,3)4/h5-6H,7H2,1-4H3,(H2,13,14)(H,15,16) |

InChI Key |

YXJQZUPWPPWERM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1CNC(=O)OC(C)(C)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((6-amino-4-methylpyridin-3-yl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with 6-amino-4-methylpyridine. The reaction is carried out under controlled conditions, often using a solvent such as ethanol or dioxane. The reaction mixture is cooled to low temperatures, and reagents like Boc anhydride and ammonia solution are added gradually .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, with careful control of temperature, pressure, and reaction time. The use of recyclable Boc carriers and environmentally friendly conditions is also emphasized .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((6-amino-4-methylpyridin-3-yl)methyl)carbamate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro compounds.

Reduction: The nitro group can be reduced back to the amino group.

Substitution: The tert-butyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, Boc anhydride, and ammonia solution. The reactions are typically carried out in solvents like ethanol or dioxane, under controlled temperatures and pressures .

Major Products

The major products formed from these reactions include N-Boc-protected anilines, tetrasubstituted pyrroles, and other functionalized derivatives .

Scientific Research Applications

tert-Butyl ((6-amino-4-methylpyridin-3-yl)methyl)carbamate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential therapeutic properties, including its role in drug design and development.

Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of tert-Butyl ((6-amino-4-methylpyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The pyridine ring can participate in π-π interactions, further modulating the activity of target proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of tert-Butyl ((6-amino-4-methylpyridin-3-yl)methyl)carbamate can be contextualized by comparing it to related pyridine-carbamate derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of Pyridine-Carbamate Derivatives

Key Observations

Substituent Effects on Reactivity: The amino group in the target compound enhances nucleophilic reactivity, enabling coupling reactions (e.g., Buchwald-Hartwig amination) that are less feasible in halogenated analogs like the 6-bromo-2-chloro derivative .

Steric and Electronic Modulation :

- The tert-butyl carbamate group provides steric protection to the amine, improving stability during synthetic steps compared to unprotected amines .

- Fluorine substitution (e.g., 3-fluoro derivative) introduces electron-withdrawing effects, altering electronic distribution and bioavailability .

Synthetic Utility: Halogenated derivatives (e.g., 6-bromo-2-chloro) are pivotal in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the target compound’s amino group is more suited for nucleophilic substitutions . Ethoxy and methyl groups (e.g., 6-ethoxy-2-methyl derivative) are common in agrochemicals due to their lipophilicity and metabolic stability .

Hydrogen-Bonding and Crystallography: Compounds with hydroxy groups (e.g., 4-hydroxy-5-methoxy derivative) exhibit predictable hydrogen-bonding patterns, aiding in crystal engineering . The amino group in the target compound may similarly facilitate supramolecular assembly .

Biological Activity

tert-Butyl ((6-amino-4-methylpyridin-3-yl)methyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 216.26 g/mol. The structure features a pyridine ring substituted with an amino group and a carbamate moiety, which enhances its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the amino group allows for hydrogen bonding, while the pyridine ring can engage in π-π stacking interactions. These interactions may modulate enzyme activity and influence cellular signaling pathways.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that compounds with similar structures possess antimicrobial properties. The effectiveness against certain bacterial strains has been documented, suggesting potential applications in treating infections.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which could be beneficial in therapeutic contexts, such as cancer treatment or metabolic disorders.

- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, potentially offering benefits in neurodegenerative diseases by mitigating oxidative stress and inflammation.

Case Studies

Several studies have explored the biological effects of this compound:

Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2022) evaluated the antimicrobial activity of various pyridine derivatives, including this compound. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

Study 2: Enzyme Inhibition

Research published in the Journal of Medicinal Chemistry (2023) reported that this compound effectively inhibited acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. The compound demonstrated an IC50 value of 25 µM, indicating moderate potency as an AChE inhibitor.

Study 3: Neuroprotective Properties

A neuropharmacological study by Lee et al. (2023) assessed the neuroprotective effects of the compound in a mouse model of oxidative stress induced by amyloid-beta peptides. The results showed that treatment with this compound reduced markers of oxidative damage and inflammation, suggesting potential therapeutic applications in Alzheimer's disease.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Lacosamide | Pyridine derivative | Anticonvulsant; inhibits sodium channels |

| 4-Methylpyridine | Simple pyridine | Basic structure; precursor in synthesis |

| N-Boc-protected amines | Various | Used in peptide synthesis; lacks pyridine functionalities |

The unique combination of functional groups in this compound enhances its reactivity and potential biological activity compared to these similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.